molecular formula C11H10BrNO B1382668 4-Bromo-8-methoxy-5-methylquinoline CAS No. 1602203-16-6

4-Bromo-8-methoxy-5-methylquinoline

Cat. No.: B1382668
CAS No.: 1602203-16-6
M. Wt: 252.11 g/mol
InChI Key: IFPFNUDCPQXBBT-UHFFFAOYSA-N
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Description

4-Bromo-8-methoxy-5-methylquinoline is a heterocyclic aromatic compound with the molecular formula C11H10BrNO It is a derivative of quinoline, a structure that consists of a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-8-methoxy-5-methylquinoline can be achieved through several methods. One common approach involves the bromination of 8-methoxy-5-methylquinoline. This can be done using bromine in the presence of a suitable catalyst such as iron(III) bromide. The reaction typically proceeds under reflux conditions to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-8-methoxy-5-methylquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinoline derivatives.

    Reduction Reactions: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products:

  • Substitution reactions yield various substituted quinoline derivatives.
  • Oxidation reactions produce quinoline N-oxides.
  • Reduction reactions result in dihydroquinoline compounds.

Scientific Research Applications

4-Bromo-8-methoxy-5-methylquinoline has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of antimalarial and anticancer drugs.

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

    Material Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4-Bromo-8-methoxy-5-methylquinoline involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives synthesized from this compound.

Comparison with Similar Compounds

    4-Bromoquinoline: Lacks the methoxy and methyl groups, making it less versatile in certain synthetic applications.

    8-Methoxyquinoline: Does not have the bromine and methyl groups, which may affect its reactivity and biological activity.

    5-Methylquinoline:

Uniqueness: 4-Bromo-8-methoxy-5-methylquinoline is unique due to the presence of both electron-donating (methoxy) and electron-withdrawing (bromo) groups, which can significantly influence its reactivity and interactions in various chemical and biological systems.

Properties

IUPAC Name

4-bromo-8-methoxy-5-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO/c1-7-3-4-9(14-2)11-10(7)8(12)5-6-13-11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFPFNUDCPQXBBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=NC2=C(C=C1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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